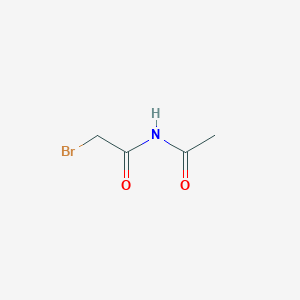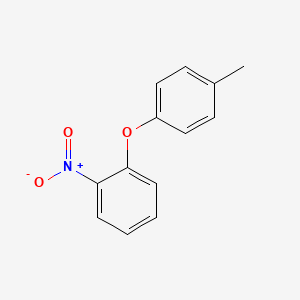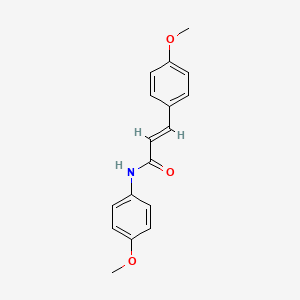
2-Chlorophenyl propyl sulfide
Overview
Description
2-Chlorophenyl propyl sulfide is an organic compound characterized by the presence of a chlorinated phenyl ring attached to a propyl sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorophenyl propyl sulfide typically involves the reaction of 2-chlorophenyl thiol with propyl halides under basic conditions. The reaction can be represented as follows:
2-Chlorophenyl thiol+Propyl halide→2-Chlorophenyl propyl sulfide+Hydrogen halide
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide group to a thiol or a hydrocarbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Various substituted phenyl propyl sulfides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-chlorophenyl propyl sulfide exerts its effects involves interactions with various molecular targets and pathways. The compound’s sulfide group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the chlorinated phenyl ring may interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
- 2-Chlorophenyl methyl sulfide
- 2-Chlorophenyl ethyl sulfide
- 2-Chlorophenyl butyl sulfide
Comparison: 2-Chlorophenyl propyl sulfide is unique due to its specific propyl sulfide group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and butyl analogs
Properties
CAS No. |
34560-81-1 |
|---|---|
Molecular Formula |
C9H11ClS |
Molecular Weight |
186.7 g/mol |
IUPAC Name |
1-chloro-2-propylsulfanylbenzene |
InChI |
InChI=1S/C9H11ClS/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3 |
InChI Key |
OZBYQKIAXXILTR-UHFFFAOYSA-N |
SMILES |
CCCSC1=CC=CC=C1Cl |
Canonical SMILES |
CCCSC1=CC=CC=C1Cl |
Key on ui other cas no. |
34560-81-1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B3051484.png)
![Benzoic acid, 2-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-](/img/structure/B3051485.png)

![ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate](/img/structure/B3051488.png)

